Ac-WEAD-AMC (trifluoroacetate salt)

Description

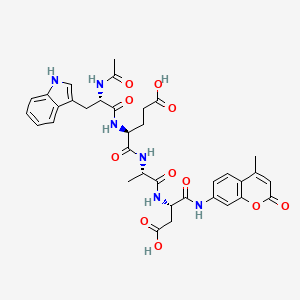

Ac-WEAD-AMC (trifluoroacetate salt) is a synthetic tetrapeptide substrate with the sequence N-Acetyl-Trp-Glu-Ala-Asp-7-amino-4-methylcoumarin (AMC). The trifluoroacetate counterion enhances solubility in aqueous buffers, making it suitable for enzymatic assays . This compound acts as a fluorogenic substrate for caspase-1 and caspase-4, which are critical enzymes in inflammatory and apoptotic pathways. Upon cleavage by these caspases, the AMC moiety is released, emitting fluorescence at 460 nm (excitation: 380 nm), enabling real-time monitoring of enzymatic activity .

Properties

Molecular Formula |

C35H38N6O11 |

|---|---|

Molecular Weight |

718.7 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H38N6O11/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46)/t18-,25-,26-,27-/m0/s1 |

InChI Key |

QSPMNUGLBLYYJO-RCZUJUSPSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Loading

A Wang resin pre-loaded with Fmoc-Asp(OtBu)-OH is typically employed to anchor the C-terminal aspartic acid. The resin’s hydroxyl group forms an ester bond with the carboxylate of aspartic acid, enabling cleavage under mild acidic conditions. Loading densities of 0.3–0.7 mmol/g are standard to minimize steric hindrance during coupling.

Sequential Amino Acid Coupling

Each residue is coupled using Fmoc-protected amino acids:

-

Fmoc-Asp(OtBu)-OH : Anchored to the resin.

-

Fmoc-Ala-OH : Coupled using hexafluorophosphate activators (e.g., HBTU/HOBt).

-

Fmoc-Glu(OtBu)-OH : Dual side-chain protection (OtBu) prevents aspartimide formation.

-

Fmoc-Trp(Boc)-OH : Boc protects the indole nitrogen during synthesis.

Coupling reactions are performed in dimethylformamide (DMF) with a 4-fold molar excess of amino acids and activators. Mixing times of 60–90 minutes ensure >99% coupling efficiency.

Table 1: Side-Chain Protecting Groups for Ac-WEAD Synthesis

Fmoc Deprotection and Acetylation

After each coupling, the Fmoc group is removed using 20% piperidine in DMF. For challenging sequences, 2% DBU in piperidine accelerates deprotection without racemization. The N-terminal acetylation is achieved using acetic anhydride/pyridine (1:1 v/v) to block reactive amines.

Solution-Phase Conjugation to AMC

Following SPPS, the peptide is cleaved from the resin and conjugated to AMC in solution phase to form the fluorogenic substrate.

Cleavage and Isolation of Ac-WEAD-OH

The resin-bound peptide is treated with 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours to remove side-chain protections and cleave the ester bond. Precipitation in cold diethyl ether yields crude Ac-WEAD-OH, which is lyophilized.

AMC Conjugation

The C-terminal carboxyl of Ac-WEAD-OH is activated using ethyl cyano(hydroxyimino)acetate (Oxyma) and N,N'-diisopropylcarbodiimide (DIC) in DMF. AMC (7-amino-4-methylcoumarin) is then added at a 1.5× molar excess, and the reaction proceeds for 12–16 hours at 25°C.

Table 2: Key Reaction Parameters for AMC Conjugation

| Parameter | Optimal Condition |

|---|---|

| Activator | Oxyma/DIC |

| Solvent | DMF |

| Time | 16 hours |

| Temperature | 25°C |

| Yield | 65–75% |

Purification and Salt Formation

Crude Ac-WEAD-AMC is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water-acetonitrile gradient (0.1% TFA modifier). The trifluoroacetate counterion is introduced during HPLC, forming the final salt.

HPLC Conditions

-

Mobile Phase A : 0.1% TFA in water

-

Mobile Phase B : 0.1% TFA in acetonitrile

-

Gradient : 5–60% B over 30 minutes

Analytical Characterization

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (calculated: 785.8 Da; observed: 786.2 Da).

Fluorescence Validation

The final product is validated by measuring fluorescence emission at 460 nm upon cleavage by target proteases, confirming AMC release.

Challenges and Optimization Strategies

Aspartimide Suppression

Aspartic acid residues are prone to cyclization, forming aspartimide byproducts. Subirós-Funosas et al. demonstrated that adding 0.1 M oxyma to coupling steps reduces aspartimide formation to <0.1% per cycle.

Table 3: Aspartimide Formation Under Different Conditions

| Asp Protecting Group | Additive | Aspartimide/Cycle (%) |

|---|---|---|

| OtBu | None | 1.24 |

| OtBu | Oxyma | 0.06 |

Chemical Reactions Analysis

Types of Reactions: Ac-WEAD-AMC (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by caspase-1 and caspase-4, releasing AMC, which is then detected through fluorescence .

Common Reagents and Conditions: The enzymatic cleavage of Ac-WEAD-AMC (trifluoroacetate salt) typically requires the presence of active caspase-1 or caspase-4. The reaction is carried out under physiological conditions, often in a buffered solution at pH 7.4 and at 37°C .

Major Products Formed: The major product formed from the enzymatic cleavage of Ac-WEAD-AMC (trifluoroacetate salt) is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence with excitation/emission maxima of 340-360/440-460 nm .

Scientific Research Applications

Ac-WEAD-AMC (trifluoroacetate salt) is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the quantification of caspase-1 and caspase-4 activity, which is essential for studying apoptosis and inflammatory processes. This compound is also used in drug discovery and development, where it helps in screening potential inhibitors of caspase activity .

Mechanism of Action

The mechanism of action of Ac-WEAD-AMC (trifluoroacetate salt) involves its cleavage by caspase-1 or caspase-4. These enzymes recognize the specific peptide sequence (Trp-Glu-Ala-Asp) and cleave the bond, releasing AMC. The released AMC exhibits fluorescence, which can be measured to quantify the activity of the caspases. This mechanism is crucial for understanding the role of caspases in apoptosis and inflammation .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Caspase Substrates

| Compound Name | Target Enzymes | Detection Method | Molecular Weight (g/mol) | Solubility | Storage Condition | Key Applications |

|---|---|---|---|---|---|---|

| Ac-WEAD-AMC (trifluoroacetate) | Caspase-1, Caspase-4 | Fluorogenic (AMC) | ~800* | H₂O-soluble | −20°C | Apoptosis/Inflammation |

| Ac-VRPR-AMC TFA | Metacaspases | Fluorogenic (AMC) | ~750* | H₂O-soluble | −20°C | Plant/fungal apoptosis |

| Ac-WEAD-pNA (trifluoroacetate) | Caspase-1, Caspase-4 | Colorimetric (pNA) | ~750* | H₂O-soluble | −20°C | High-throughput screening |

| Ac-WEHD-AFC (trifluoroacetate) | Caspase-1, Caspase-5 | Fluorogenic (AFC) | ~850* | DMSO/H₂O | −20°C | Neuroinflammation studies |

| Ac-LEHD-AMC (trifluoroacetate) | Caspase-9 | Fluorogenic (AMC) | ~820 | H₂O-soluble | −20°C | Mitochondrial apoptosis |

| AC-DEHD-AMC (trifluoroacetate) | Not specified | Fluorogenic (AMC) | 827.67 | H₂O-soluble | −20°C | Research use |

*Molecular weights estimated based on structural analogs; exact values may vary.

Key Findings from Comparative Analysis

Specificity Differences :

- Ac-WEAD-AMC and Ac-WEAD-pNA share the same tetrapeptide sequence (WEAD) but differ in detection methods. The former uses AMC (fluorogenic), offering higher sensitivity (~10-fold lower detection limits) compared to the colorimetric p-nitroanilide (pNA) in Ac-WEAD-pNA .

- Ac-WEHD-AFC substitutes Ala (A) with His (H) in the P3 position (sequence: WEHD), shifting specificity to caspase-1 and caspase-5, which are implicated in neuroinflammatory pathways .

Structural and Functional Variations :

- Trifluoroacetate salt : All listed compounds include this counterion to improve solubility, but storage at −20°C is critical to prevent degradation .

- Sequence-dependent activity : The Asp-Glu-X-Asp (DEXD) motif in Ac-LEHD-AMC (LEHD) targets caspase-9, a key initiator of mitochondrial apoptosis, whereas Ac-WEAD-AMC’s WEAD motif is selective for inflammatory caspases .

Practical Considerations :

- Fluorogenic vs. Colorimetric : AMC/AFC-based substrates (e.g., Ac-WEAD-AMC) are preferred for kinetic studies due to real-time fluorescence, while pNA substrates (e.g., Ac-WEAD-pNA) are cost-effective for endpoint assays .

- Solubility : Ac-WEHD-AFC requires DMSO for solubilization, whereas Ac-WEAD-AMC and Ac-LEHD-AMC are directly water-soluble, simplifying assay workflows .

Application Notes

- Ac-WEAD-AMC is optimal for caspase-1/4 inhibition studies in pyroptosis models, whereas Ac-LEHD-AMC is standard for assessing cytochrome c-mediated apoptosis .

Q & A

Q. What are the primary research applications of Ac-WEAD-AMC (trifluoroacetate salt) in enzymatic assays?

Ac-WEAD-AMC is a fluorogenic substrate designed to measure the activity of caspase-1 (interleukin-1β converting enzyme, ICE) and caspase-4. The AMC (7-amino-4-methylcoumarin) moiety is cleaved by these proteases, releasing a fluorescent signal detectable at 460 nm (excitation: 380 nm). This substrate is widely used in apoptosis studies, inflammasome activation assays, and drug discovery to screen protease inhibitors .

Q. How should Ac-WEAD-AMC stock solutions be prepared and stored to ensure stability?

Dissolve Ac-WEAD-AMC in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10–20 mM. Aliquot and store at -20°C in light-protected vials to prevent photodegradation. Avoid repeated freeze-thaw cycles, as this may reduce fluorescence yield. Prior to assays, dilute in reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS) to a working concentration of 10–50 μM .

Q. What safety precautions are necessary when handling the trifluoroacetate salt form?

The trifluoroacetate counterion can release trifluoroacetic acid (TFA), which is corrosive and volatile. Use nitrile gloves, safety goggles, and a fume hood during preparation. Waste containing TFA must be neutralized with sodium bicarbonate before disposal or collected separately for professional hazardous waste treatment .

Advanced Research Questions

Q. How do the kinetic parameters (kcat/Km) of Ac-WEAD-AMC compare with other caspase substrates?

Ac-WEAD-AMC exhibits a kcat/Km of 7.55 × 10⁻⁵ M⁻¹s⁻¹ for caspase-1, indicating moderate catalytic efficiency. For comparison, Ac-YVAD-AMC (a canonical caspase-1 substrate) has a kcat/Km of 1.2 × 10⁻⁴ M⁻¹s⁻¹. The WEAD sequence provides specificity for caspase-1 and caspase-4 over other caspases, making it suitable for distinguishing between inflammatory and apoptotic pathways .

Q. How can researchers optimize assay conditions to minimize background fluorescence interference?

- Buffer composition : Include reducing agents (e.g., 1–5 mM DTT) to maintain enzyme activity and chelators (e.g., 1 mM EDTA) to inhibit metalloproteases.

- Substrate concentration : Perform kinetic assays at substrate concentrations below Km to ensure linear initial velocity measurements.

- Temperature control : Conduct reactions at 25–37°C, as higher temperatures may destabilize caspases.

- Blanks : Include control reactions without enzyme or with caspase inhibitors (e.g., Ac-YVAD-CMK) to subtract background fluorescence .

Q. How should contradictory activity data be resolved when using fluorometric vs. colorimetric substrates (e.g., Ac-WEAD-pNA)?

Discrepancies may arise due to differences in detection sensitivity (fluorometric assays are ~100× more sensitive than colorimetric methods) or substrate specificity. Validate results using orthogonal methods, such as immunoblotting for caspase-1 cleavage products (e.g., pro-IL-1β). Additionally, confirm enzyme purity via SDS-PAGE, as contaminating proteases may hydrolyze AMC-based substrates non-specifically .

Q. What methods are effective in removing trifluoroacetate ions to prevent interference in NMR or mass spectrometry analyses?

- Lyophilization : Repeatedly dissolve the compound in deuterated water (D₂O) and lyophilize to evaporate TFA.

- HPLC purification : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to separate TFA from the peptide.

- Ion exchange : Pass the solution through a weak anion-exchange resin to trap TFA ions .

Q. How can cross-reactivity with non-target proteases be addressed in complex biological samples?

- Inhibitor cocktails : Include broad-spectrum protease inhibitors (e.g., PMSF, E-64) to block serine/cysteine proteases.

- Competitive substrates : Use unlabeled Ac-WEAD peptides to saturate non-specific protease binding sites.

- Genetic validation : Employ caspase-1/4 knockout cell lines or siRNA knockdown to confirm substrate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.